3-(3-Amino-4-(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-(trifluoromethyl)phenyl)propanal typically involves a series of chemical reactions starting from commercially available precursors. One common method involves the following steps:
Mizoroki-Heck Cross-Coupling Reaction: This reaction involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal in the presence of a palladium catalyst (Pd(OAc)2) and tetrabutylammonium acetate (nBu4NOAc) under nitrogen atmosphere.
Hydrogenation: The crude product mixture is subjected to hydrogenation to reduce the double bond, using palladium on alumina (Pd/Al2O3) as the catalyst.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of microwave-assisted conditions to reduce reaction times without compromising yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 3-(3-Amino-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(3-Amino-4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Amino-4-(trifluoromethyl)phenyl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Trifluoromethylphenyl)propanal: Lacks the amino group, making it less versatile in biological applications.
3-(4-Trifluoromethylphenyl)propanal: The position of the trifluoromethyl group affects the compound’s reactivity and properties.
3-(3-Amino-4-methylphenyl)propanal: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s chemical and biological properties.
Uniqueness
3-(3-Amino-4-(trifluoromethyl)phenyl)propanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-[3-amino-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-4-3-7(2-1-5-15)6-9(8)14/h3-6H,1-2,14H2 |
InChI Key |
QIOZVZLHGBOQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.